2-(benzenecarboximidoyl)-N-methylbenzamide
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Overview
Description
2-(benzenecarboximidoyl)-N-methylbenzamide is an organic compound with a complex structure that includes both an imidoyl and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenecarboximidoyl)-N-methylbenzamide typically involves the reaction of benzenecarboximidoyl chloride with N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzenecarboximidoyl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidoyl or amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-(benzenecarboximidoyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(benzenecarboximidoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenecarboximidoyl)-N-(diphenylmethyl)aniline
- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Uniqueness
2-(benzenecarboximidoyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
93732-49-1 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H14N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,16H,1H3,(H,17,18) |
InChI Key |
UUILITFHDJEQCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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